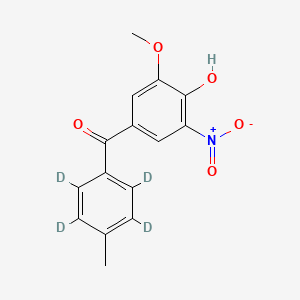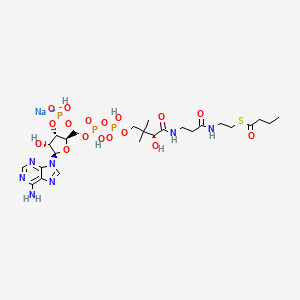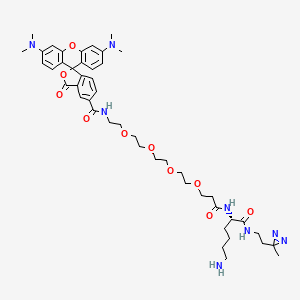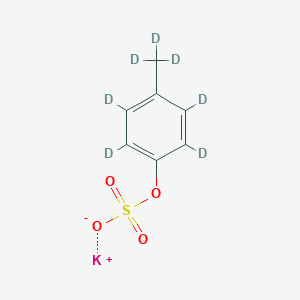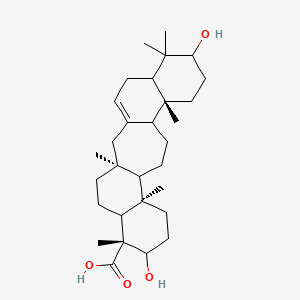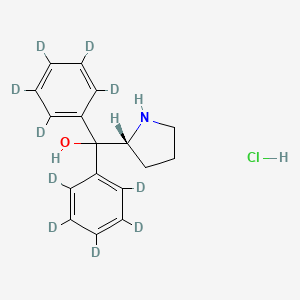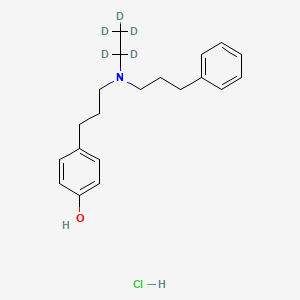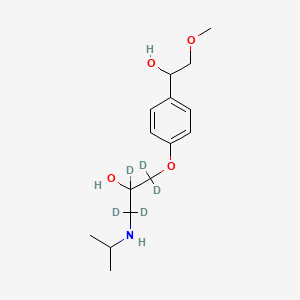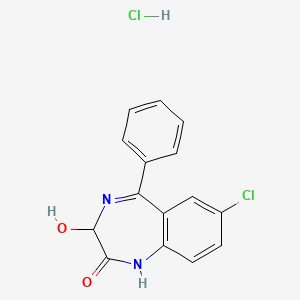
Glycerol triformate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol triformate-d5 is a deuterated form of glycerol triformate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycerol triformate-d5 can be synthesized through the esterification of glycerol-d5 with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of glycerol-d5 to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol triformate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and other by-products.
Reduction: Reduction reactions can convert this compound back to glycerol-d5.
Substitution: The formate groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formic acid and other oxidized derivatives.
Reduction: Glycerol-d5.
Substitution: Various substituted glycerol derivatives.
Applications De Recherche Scientifique
Glycerol triformate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and polymers
Mécanisme D'action
The mechanism of action of glycerol triformate-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to release formic acid and glycerol-d5, which can then participate in various biochemical reactions. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol triformate: The non-deuterated form of glycerol triformate.
Glycerol-d5: The deuterated form of glycerol without the formate groups.
Triformin: Another name for glycerol triformate.
Uniqueness
Glycerol triformate-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurements are required .
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-diformyloxypropyl) formate |
InChI |
InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2/i1D2,2D2,6D |
Clé InChI |
UFTFJSFQGQCHQW-CIKCLDSDSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC=O)OC=O)OC=O |
SMILES canonique |
C(C(COC=O)OC=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


